N-PALMITOYL SERINOL
N-PALMITOYL SERINOL
2-Palmitoyl glycerol (2-PG) has been isolated along with the potent endocannabinoid 2-arachidonoyl glycerol (2-AG) from various tissues. Although 2-PG displays no intrinsic agonist activity on CB1 or CB2 receptors, it does potentiate the ability of 2-AG to inhibit adenylyl cyclase. 2-PG also potentiates the analgesic, hypokinetic, and anxiolytic effects of 2-AG in mice. This “entourage” effect has been attributed to the ability of compounds such as 2-PG to inhibit reuptake and/or compete with the active endocannabinoids for access to inactivating enzymes such as FAAH and monoglyceride lipase. Palmitoyl serinol is a stable analog of 2-PG bearing an amide linkage in place of the labile glyceryl ester. This has the potential to enhance its “entourage” activities as a result of a prolonged in vivo half-life. Palmitoyl serinol is also an analog of C-16 ceramide. Incubation of neuroblastoma cells with palmitoyl serinol causes apoptosis with an IC50 of approximately 80 µM.
Brand Name:
Vulcanchem
CAS No.:
126127-31-9
VCID:
VC0137549
InChI:
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)
SMILES:
CCCCCCCCCCCCCCCC(=O)NC(CO)CO
Molecular Formula:
C19H39NO3
Molecular Weight:
329.5 g/mol
N-PALMITOYL SERINOL
CAS No.: 126127-31-9
Main Products
VCID: VC0137549
Molecular Formula: C19H39NO3
Molecular Weight: 329.5 g/mol
CAS No. | 126127-31-9 |
---|---|
Product Name | N-PALMITOYL SERINOL |
Molecular Formula | C19H39NO3 |
Molecular Weight | 329.5 g/mol |
IUPAC Name | N-(1,3-dihydroxypropan-2-yl)hexadecanamide |
Standard InChI | InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23) |
Standard InChIKey | MZUNFYMZKTWADX-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(CO)CO |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CO)CO |
Appearance | Assay:≥98%A crystalline solid |
Physical Description | Solid |
Description | 2-Palmitoyl glycerol (2-PG) has been isolated along with the potent endocannabinoid 2-arachidonoyl glycerol (2-AG) from various tissues. Although 2-PG displays no intrinsic agonist activity on CB1 or CB2 receptors, it does potentiate the ability of 2-AG to inhibit adenylyl cyclase. 2-PG also potentiates the analgesic, hypokinetic, and anxiolytic effects of 2-AG in mice. This “entourage” effect has been attributed to the ability of compounds such as 2-PG to inhibit reuptake and/or compete with the active endocannabinoids for access to inactivating enzymes such as FAAH and monoglyceride lipase. Palmitoyl serinol is a stable analog of 2-PG bearing an amide linkage in place of the labile glyceryl ester. This has the potential to enhance its “entourage” activities as a result of a prolonged in vivo half-life. Palmitoyl serinol is also an analog of C-16 ceramide. Incubation of neuroblastoma cells with palmitoyl serinol causes apoptosis with an IC50 of approximately 80 µM. |
Synonyms | N-[2-hydroxy-1-(hydroxymethyl)ethyl]-hexadecanamide |
PubChem Compound | 9862307 |
Last Modified | Nov 11 2021 |
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